tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate
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Overview
Description
tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate is a chemical compound with the molecular formula C12H21NO2. It is known for its unique bicyclic structure, which includes a seven-membered ring fused to a four-membered ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate typically involves the reaction of a bicyclo[4.1.0]heptane derivative with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bicyclo[4.1.0]heptane-7-carboxylate
- tert-Butyl bicyclo[4.1.0]heptane-7-amine
- tert-Butyl bicyclo[4.1.0]heptane-7-ol
Uniqueness
tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate is unique due to its specific bicyclic structure and the presence of the carbamate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl N-(7-bicyclo[4.1.0]heptanyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-10-8-6-4-5-7-9(8)10/h8-10H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
YPAWFWBEKKCYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CCCC2 |
Origin of Product |
United States |
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